Phenyramidol hydrochloride

Catalog No.
S539503
CAS No.
326-43-2
M.F
C13H15ClN2O
M. Wt
250.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyramidol hydrochloride

CAS Number

326-43-2

Product Name

Phenyramidol hydrochloride

IUPAC Name

1-phenyl-2-(pyridin-2-ylamino)ethanol;hydrochloride

Molecular Formula

C13H15ClN2O

Molecular Weight

250.72 g/mol

InChI

InChI=1S/C13H14N2O.ClH/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;/h1-9,12,16H,10H2,(H,14,15);1H

InChI Key

HYYDHUILGLWOOP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.Cl

Solubility

Soluble in DMSO

Synonyms

Phenyramidol Hydrochloride; Phenyramidol HCl; Analexin; Firmalgil; Vazalmin; Betapirin; Miodar;

Canonical SMILES

C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.Cl

Description

The exact mass of the compound Phenyramidol hydrochloride is 250.0873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17777. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesic Effects:

  • A 2008 open-label study investigated the effectiveness of Phenyramidol hydrochloride for acute lumbago, integumental pain, and musculoskeletal pain. The study showed a significant reduction in pain scores (average 68% improvement) for patients taking Phenyramidol compared to baseline. The investigators also reported a high rate (89%) of clinically meaningful pain improvement ().

Important Considerations:

  • This was a small, open-label study, meaning it lacked a control group receiving a placebo. This limits the ability to definitively attribute the pain relief solely to Phenyramidol.
  • More robust, double-blind, placebo-controlled trials are needed to confirm the analgesic effects of Phenyramidol hydrochloride.

Phenyramidol hydrochloride is a pharmaceutical compound classified as an aminopyridine derivative. Its chemical formula is C₁₃H₁₅ClN₂O, and it has a molecular weight of approximately 250.73 g/mol. The compound is primarily known for its analgesic and antipyretic properties, making it useful in the treatment of pain and fever. It is often administered in the form of hydrochloride salt to enhance its solubility and bioavailability in biological systems .

Typical of amines and alcohols. Notably, it can undergo acid-base reactions to form salts with strong acids. For instance, when phenyramidol reacts with hydrochloric acid, it forms phenyramidol hydrochloride. Additionally, it can participate in condensation reactions, particularly with styrene oxide derivatives, leading to the formation of different enantiomers through asymmetric synthesis processes .

Phenyramidol exhibits significant biological activities, primarily as a central nervous system depressant. Its mechanism of action involves the modulation of neurotransmitter systems, contributing to its analgesic effects. Studies have indicated that it can cause hepatotoxicity in some cases, particularly when consumed in excessive amounts or during suicide attempts . Furthermore, interaction studies have shown that combining phenyramidol with other substances can amplify its effects or lead to adverse reactions, particularly concerning central nervous system depression .

The synthesis of phenyramidol hydrochloride typically involves several steps:

  • Formation of Alkali Metal Salt: 2-aminopyridine is reacted with an alkali metal amide in an organic solvent at temperatures between 55°C and 85°C.
  • Condensation Reaction: The alkali metal salt is then condensed with styrene oxide at temperatures ranging from 65°C to 90°C.
  • Isolation: The resulting phenyramidol free base is isolated from the solvent mixture.
  • Salt Formation: Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid under suitable conditions .

Phenyramidol hydrochloride is primarily used for:

  • Analgesic: To relieve pain.
  • Antipyretic: To reduce fever.
  • Research: Investigating its effects on central nervous system pathways and potential hepatotoxicity.

Due to its properties, it has been explored for various therapeutic applications but must be used cautiously due to potential side effects .

Interaction studies have highlighted several key points regarding phenyramidol hydrochloride:

  • CNS Depression: Co-administration with other central nervous system depressants can enhance sedative effects.
  • Hepatotoxicity Risk: There are documented cases where phenyramidol has led to liver damage, especially when taken in overdose situations or combined with other hepatotoxic agents .
  • Drug Interactions: Phenyramidol's effects can be modulated by various drugs, necessitating careful monitoring when prescribed alongside other medications .

Phenyramidol hydrochloride shares structural similarities with several other compounds within the aminopyridine class. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
PyridostigmineC₁₂H₁₈N₂O₃SPrimarily used for myasthenia gravis treatment
BupropionC₁₇H₁₉ClN₂OAn antidepressant that affects norepinephrine and dopamine
NicotineC₁₀H₁₄N₂A stimulant that acts on nicotinic acetylcholine receptors

Uniqueness of Phenyramidol Hydrochloride:

  • Unlike pyridostigmine and bupropion, which target specific neurotransmitter systems for therapeutic effects, phenyramidol primarily acts as a general analgesic and antipyretic.
  • Phenyramidol's potential for hepatotoxicity distinguishes it from nicotine and other similar compounds that do not exhibit such severe side effects under typical usage conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

250.0872908 g/mol

Monoisotopic Mass

250.0872908 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M574V6XQH7

Other CAS

326-43-2

Wikipedia

Phenyramidol hydrochloride

Dates

Modify: 2023-08-15
1: BATTERMAN RC, GROSSMAN AJ, MOURATOFF GJ. Analgesic effectiveness of phenyramidol hydrochloride, a new aminopyridine derivative. Am J Med Sci. 1959 Sep;238:315-9. PubMed PMID: 13797562.
2: BATTERMAN RC. Utilization of phenyramidol hydrochloride for clinical analgesia. Ann N Y Acad Sci. 1960 Mar 30;86:203-7. PubMed PMID: 13797563.
3: Gerber N, Seibert RA, Desiderio DM, Thompson RM. Studies on the metabolism and pharmacology of alpha-((2-pyridylamino)methyl)benzyl alcohol hydrochloride (phenyramidol hydrochloride) in rodents. Drug Metab Dispos. 1974 Mar-Apr;2(2):140-7. PubMed PMID: 4150994.
4: CARTER SA. POTENTIATION OF THE EFFECT OF ORALLY ADMINISTERED ANTICOAGULANTS BY PHENYRAMIDOL HYDROCHLORIDE. N Engl J Med. 1965 Aug 19;273:423-6. PubMed PMID: 14328106. ^

Explore Compound Types